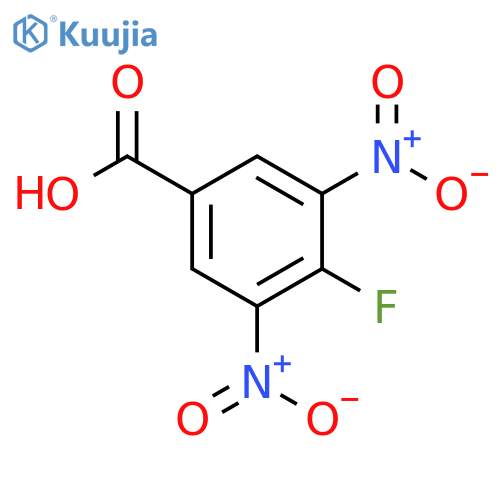

Cas no 2365-71-1 (4-Fluoro-3,5-dinitro-benzoic Acid)

2365-71-1 structure

商品名:4-Fluoro-3,5-dinitro-benzoic Acid

CAS番号:2365-71-1

MF:C7H3FN2O6

メガワット:230.1069252491

CID:1075324

4-Fluoro-3,5-dinitro-benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-3,5-dinitrobenzoic acid

- 3,5-dinitro-4-fluorobenzoic acid

- 4-Fluor-3,5-dinitro-benzoesaeure

- 4-fluoro-3,5-dinitro-benzoic Acid

- AC1MQVOP

- AC1Q72S6

- AG-C-03204

- CTK5I2455

- EN300-54066

- 4-Fluoro-3,5-dinitro-benzoic Acid

-

- インチ: InChI=1S/C7H3FN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)

- InChIKey: DQCNIBCDZAAPPQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(=O)O

計算された属性

- せいみつぶんしりょう: 229.99749

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 123.58

4-Fluoro-3,5-dinitro-benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-54066-0.5g |

4-fluoro-3,5-dinitrobenzoic acid |

2365-71-1 | 95.0% | 0.5g |

$92.0 | 2025-03-21 | |

| Enamine | EN300-54066-0.1g |

4-fluoro-3,5-dinitrobenzoic acid |

2365-71-1 | 95.0% | 0.1g |

$41.0 | 2025-03-21 | |

| Enamine | EN300-54066-5.0g |

4-fluoro-3,5-dinitrobenzoic acid |

2365-71-1 | 95.0% | 5.0g |

$283.0 | 2025-03-21 | |

| Enamine | EN300-54066-10.0g |

4-fluoro-3,5-dinitrobenzoic acid |

2365-71-1 | 95.0% | 10.0g |

$472.0 | 2025-03-21 | |

| TRC | F591815-1mg |

4-Fluoro-3,5-dinitro-benzoic Acid |

2365-71-1 | 1mg |

$ 50.00 | 2022-06-04 | ||

| A2B Chem LLC | AB24263-2.5g |

Benzoic acid, 4-fluoro-3,5-dinitro- |

2365-71-1 | 95% | 2.5g |

$225.00 | 2024-04-20 | |

| 1PlusChem | 1P002OHZ-10g |

Benzoic acid, 4-fluoro-3,5-dinitro- |

2365-71-1 | 95% | 10g |

$646.00 | 2024-05-23 | |

| 1PlusChem | 1P002OHZ-250mg |

Benzoic acid, 4-fluoro-3,5-dinitro- |

2365-71-1 | 95% | 250mg |

$131.00 | 2024-05-23 | |

| 1PlusChem | 1P002OHZ-2.5g |

Benzoic acid, 4-fluoro-3,5-dinitro- |

2365-71-1 | 95% | 2.5g |

$276.00 | 2024-05-23 | |

| TRC | F591815-10mg |

4-Fluoro-3,5-dinitro-benzoic Acid |

2365-71-1 | 10mg |

$ 80.00 | 2022-06-04 |

4-Fluoro-3,5-dinitro-benzoic Acid 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

2365-71-1 (4-Fluoro-3,5-dinitro-benzoic Acid) 関連製品

- 403-21-4(3-Fluoro-4-nitrobenzoic acid)

- 453-71-4(4-Fluoro-3-nitrobenzoic acid)

- 453-21-4(4-Nitro-3-fluorobenzoic acid)

- 1131580-60-3(3,5-Difluoro-4-nitrobenzoic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬